Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate
Description
Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate is a thiophene-derived compound featuring a 3-carboxylate ester, a 5-ethyl substituent, and a quinoxaline-acetyl amino group at the 2-position.
Properties
IUPAC Name |
methyl 5-ethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-10-8-11(18(24)25-2)17(26-10)21-15(22)9-14-16(23)20-13-7-5-4-6-12(13)19-14/h4-8,14,19H,3,9H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKEHXTODKLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related thiophene carboxylates and ester-containing derivatives, focusing on substituents, synthesis, and applications.
Key Findings
Substituent Effects on Reactivity and Bioactivity The quinoxaline-acetyl amino group in the target compound distinguishes it from analogues with simpler amines (e.g., Compound 7’s dimethylamino group). The 5-ethyl substituent on the thiophene ring increases lipophilicity relative to compounds with aryl groups (e.g., Compound 1’s 5-phenyl or Compound 7’s 3-methoxyphenyl). This could influence membrane permeability or metabolic stability .
Synthetic Efficiency
- Compound 7 achieved a 99% yield under microwave irradiation, suggesting that similar methods could optimize the synthesis of the target compound, though its specific pathway remains undocumented .
Application Context While the target compound’s function is unspecified, thiophene-quinoxaline hybrids are often investigated for kinase inhibition or antiproliferative activity. In contrast, methyl ester derivatives like metsulfuron methyl are optimized for herbicidal activity via triazine-sulfonylurea motifs .
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